REACTION_CXSMILES
|
[CH:1]1([CH2:4][NH:5][C:6]2[CH:11]=[CH:10][C:9](OC)=[CH:8][C:7]=2[N+:14]([O-])=O)[CH2:3][CH2:2]1.[CH2:17]([OH:19])C>>[CH:1]1([CH2:4][NH:5][C:6]2[C:7]([NH2:14])=[CH:8][CH:9]=[C:10]([O:19][CH3:17])[CH:11]=2)[CH2:2][CH2:3]1
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Name
|
|
Quantity
|
175 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CNC1=C(C=C(C=C1)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1750 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
Pt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
agitated for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to a 4.0 L Hast ‘C” Shaker can
|
Type
|
CUSTOM
|
Details
|
The vessel was sparged under nitrogen
|
Type
|
CUSTOM
|
Details
|
sparged three times with hydrogen at a setting of 40 psi
|
Type
|
FILTRATION
|
Details
|
To a pre-washed solka-flok with ethanol, the mixture was filtered through solka-flok through a sintered glass funnel
|
Type
|
WASH
|
Details
|
The solka-flok was then washed with 1 L ethanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |